

The Role of Dihydrodiol-Ibrutinib in Ibrutinib Metabolism: A Technical Guide

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Compound of Interest		
Compound Name:	Dihydrodiol-Ibrutinib-d5	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the pivotal role of the dihydrodiol metabolite in the metabolic cascade of Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor. A comprehensive understanding of Ibrutinib's metabolism is critical for optimizing its therapeutic efficacy and safety profile in the treatment of B-cell malignancies. This document provides a detailed overview of the metabolic pathways, quantitative data, and experimental protocols relevant to the formation and analysis of Dihydrodiol-Ibrutinib.

Introduction to Ibrutinib Metabolism

Ibrutinib undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 and CYP3A5 playing the most significant roles.[1] [2][3] This extensive metabolism results in a low oral bioavailability of approximately 3%.[1] Several metabolic pathways have been identified, leading to the formation of various metabolites. The most prominent of these is the formation of the dihydrodiol metabolite, also known as PCI-45227 or M37.[1][4]

The Dihydrodiol Pathway: Formation and Activity of Dihydrodiol-Ibrutinib

The formation of Dihydrodiol-Ibrutinib is a two-step process initiated by the epoxidation of the ethylene group on the acryloyl moiety of Ibrutinib, catalyzed by CYP3A enzymes.[4] This is



followed by hydrolysis of the epoxide intermediate, yielding the stable dihydrodiol metabolite.[4]

This metabolite is pharmacologically active, exhibiting inhibitory activity against BTK. However, its potency is significantly lower than that of the parent drug.[5][6]

The Role of Dihydrodiol-Ibrutinib-d5

Dihydrodiol-Ibrutinib-d5 is a deuterated analog of the Dihydrodiol-Ibrutinib metabolite. The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

In such assays, a known amount of **Dihydrodiol-Ibrutinib-d5** is added to biological samples (e.g., plasma, microsomes) prior to analysis. Because it is chemically identical to the endogenous Dihydrodiol-Ibrutinib, it behaves similarly during sample preparation and chromatographic separation. However, due to its higher mass, it can be distinguished from the non-labeled metabolite by the mass spectrometer. This allows for precise and accurate quantification of Dihydrodiol-Ibrutinib by correcting for any analyte loss during the analytical process.

Other Metabolic Pathways of Ibrutinib

Besides the formation of the dihydrodiol metabolite, other significant metabolic pathways for lbrutinib include:

- Hydroxylation: Hydroxylation of the phenyl group to form a monooxygenated metabolite (M35).[1][2]
- Piperidine Ring Opening: Opening of the piperidine ring followed by reduction to an alcohol metabolite (M34) and subsequent oxidation to a carboxylic acid metabolite (M25).[1]
- Glutathione (GSH) Conjugation: An alternative, extrahepatic metabolic pathway involves the conjugation of Ibrutinib with glutathione.[3][8] This pathway may become more significant when CYP3A-mediated metabolism is impaired.[3]

Quantitative Data Summary



The following tables summarize key quantitative data related to Ibrutinib and its dihydrodiol metabolite.

Table 1: Pharmacokinetic Parameters of Ibrutinib and Dihydrodiol-Ibrutinib

Parameter	Ibrutinib	Dihydrodiol- Ibrutinib (PCI- 45227)	Reference(s)
BTK Inhibitory Activity	IC50: 0.39 nM	~15-fold lower than Ibrutinib	[6][9]
Mean Elimination Half-life	4-6 hours	6-11 hours	[10][11]
Time to Peak Plasma Concentration (Tmax)	1-2 hours	-	[5]
Plasma Protein Binding	97.3%	-	[2]
Mean Metabolite:Parent Drug Ratio (Steady State)	-	1 to 2.8	[12]

Table 2: In Vitro Metabolism of Ibrutinib



System	Ibrutinib Concentration	Incubation Time	Key Findings	Reference(s)
Human Liver Microsomes	5 μΜ	20 minutes	Formation of M37, M34, and M25 was observed and correlated with CYP3A activity.	[1][13]
Primary Human Hepatocytes	5 μΜ	-	Formation of CYP3A-specific metabolites was positively associated with hepatic CYP3A activity.	[1][13]
Rat Liver Microsomes	-	24 hours	Identified two phase-I metabolites.	[14]

Experimental Protocols In Vitro Ibrutinib Metabolism in Human Liver Microsomes

This protocol is a representative example for studying the in vitro metabolism of Ibrutinib.

Objective: To determine the formation of Ibrutinib metabolites in human liver microsomes.

Materials:

- Ibrutinib
- Pooled human liver microsomes (HLMs)
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)



- Potassium phosphate buffer (100 mM, pH 7.4)
- Acetonitrile (for reaction termination)
- Internal standard (e.g., **Dihydrodiol-Ibrutinib-d5**)
- LC-MS/MS system

Procedure:

- Prepare a stock solution of Ibrutinib in a suitable organic solvent (e.g., DMSO).
- In a microcentrifuge tube, pre-incubate human liver microsomes (e.g., 0.05 mg/mL final protein concentration) in potassium phosphate buffer at 37°C for 5 minutes.
- Add Ibrutinib to the incubation mixture to a final concentration of 5 μM.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes). Linearity of metabolite formation with time and protein concentration should be established in preliminary experiments.
- Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard (Dihydrodiol-Ibrutinib-d5).
- Vortex the mixture and centrifuge to pellet the precipitated protein.
- Transfer the supernatant to a new tube for LC-MS/MS analysis.
- Analyze the formation of Dihydrodiol-Ibrutinib and other metabolites by comparing their peak areas to that of the internal standard.

LC-MS/MS Analysis of Ibrutinib and its Metabolites

Objective: To quantify Ibrutinib and Dihydrodiol-Ibrutinib in biological matrices.

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.



Chromatographic Conditions (Example):

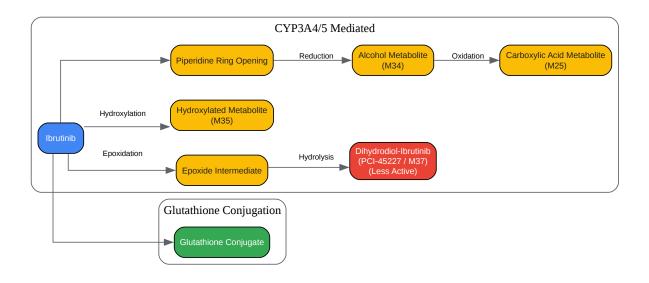
- Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 mm \times 50 mm, 1.7 μ m). [15]
- Mobile Phase: A gradient of 10 mM ammonium acetate with 0.1% formic acid in water and acetonitrile.[7]
- Flow Rate: 0.3-0.5 mL/min.
- Column Temperature: 40°C.

Mass Spectrometry Conditions (Example):

- Ionization Mode: Positive electrospray ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
 - Ibrutinib: m/z 441.1 → 304.2[7]
 - Dihydrodiol-Ibrutinib (DHI): m/z 475.2 → 304.2[7]
 - o Ibrutinib-d5 (Internal Standard): m/z 446.2 → 309.2[7]

Visualizations Ibrutinib Metabolic Pathways



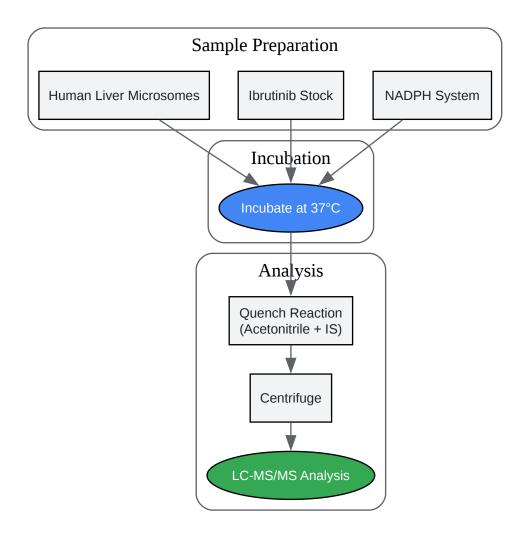


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Caption: Major metabolic pathways of Ibrutinib.

Experimental Workflow for In Vitro Metabolism Study



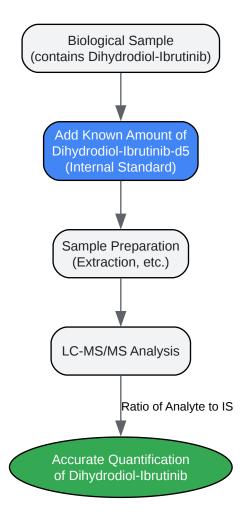


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Caption: Workflow for in vitro Ibrutinib metabolism.

Role of Dihydrodiol-Ibrutinib-d5 in Quantification





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Caption: Use of an internal standard for quantification.

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